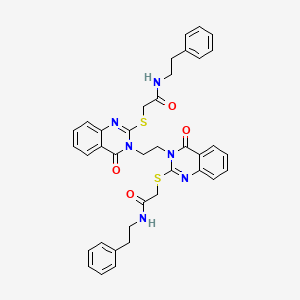
N-Benzyl-4-bromo-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-bromo-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H9BrN2S and its molecular weight is 269.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les thiazoles ont été étudiés pour leurs propriétés antimicrobiennes. Par exemple, la sulfathiazole est un médicament antimicrobien qui contient un cycle thiazole. Des chercheurs ont synthétisé divers dérivés thiazoliques pour explorer leur potentiel en tant qu'agents antimicrobiens .
- Les dérivés thiazoliques se sont montrés prometteurs en tant qu'agents antitumoraux et cytotoxiques. Des chercheurs ont synthétisé des composés contenant l'échafaudage d'acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique arylidènehydrazide et évalué leur cytotoxicité sur des lignées cellulaires tumorales humaines .
- Certains dérivés thiazoliques présentent des propriétés anti-inflammatoires et analgésiques. Par exemple, des composés comme le (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide et le (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophénylsulfonyl)pyrrolidine-2-carboxamide ont démontré ces effets .
- Les thiazoles sont également étudiés comme agents antifongiques. Des composés comme l'Abafungin contiennent un cycle thiazole et présentent une activité antifongique .
- Les dérivés thiazoliques servent de matières premières pour divers composés chimiques, y compris les biocides et les fongicides .
Activité antimicrobienne
Activité antitumorale et cytotoxique
Activités anti-inflammatoires et analgésiques
Activité antifongique
Biocides et fongicides
Propriétés antioxydantes in vitro
Orientations Futures
The future directions for the study of “N-Benzyl-4-bromo-1,3-thiazol-2-amine” and its derivatives include further exploration of their pharmacological activities and potential applications in medicine . This includes the development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer .
Mécanisme D'action
Target of Action
N-Benzyl-4-bromo-1,3-thiazol-2-amine is a compound that belongs to the thiazole family . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties Thiazole derivatives have been reported to exhibit significant cytotoxic activity on human tumor cell lines .
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, thiazole compounds have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Pharmacokinetics
The physical properties of thiazole compounds, such as their solubility in water, alcohol, and ether, and sparing solubility in organic solvents and dyes , could potentially influence their ADME properties and, consequently, their bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit significant cytotoxic activity on human tumor cell lines , suggesting that this compound may have similar effects.
Action Environment
The physical properties of thiazole compounds, such as their solubility in different solvents , could potentially be influenced by environmental factors such as temperature and pH.
Analyse Biochimique
Biochemical Properties
N-Benzyl-4-bromo-1,3-thiazol-2-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial, antifungal, and anticancer activities . The compound interacts with enzymes such as bacterial DNA gyrase, which is essential for DNA replication in bacteria, thereby inhibiting bacterial growth . Additionally, it has shown interactions with proteins involved in cell signaling pathways, leading to its potential use in cancer therapy .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to induce apoptosis in cancer cells by activating caspase enzymes, which play a vital role in programmed cell death . The compound also affects cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it has been shown to alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of bacterial DNA gyrase, inhibiting its activity and preventing DNA replication . In cancer cells, it activates caspase enzymes, leading to apoptosis . Additionally, it modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence its biological activity . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of bacterial growth and continuous induction of apoptosis in cancer cells . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in experimental studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity . Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound undergoes metabolic hydroxylation, leading to the formation of active metabolites that contribute to its antimicrobial and anticancer effects . Additionally, it affects metabolic flux and metabolite levels, altering cellular metabolism and function . Understanding the metabolic pathways of the compound is crucial for optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms, allowing it to accumulate in target tissues . It interacts with binding proteins that facilitate its localization and accumulation within cells . The distribution of the compound within tissues influences its biological activity and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . It accumulates in the nucleus, where it interacts with DNA and modulates gene expression . Additionally, it localizes to the mitochondria, influencing mitochondrial function and inducing apoptosis in cancer cells . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propriétés
IUPAC Name |
N-benzyl-4-bromo-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-9-7-14-10(13-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAPLNAFBYNDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

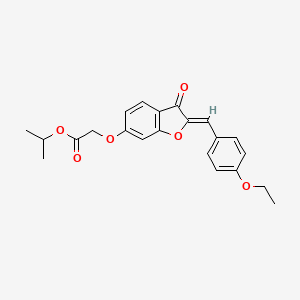
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)
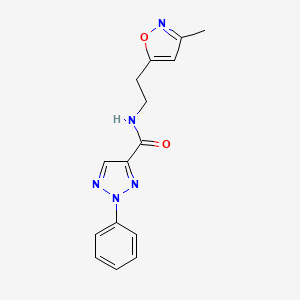
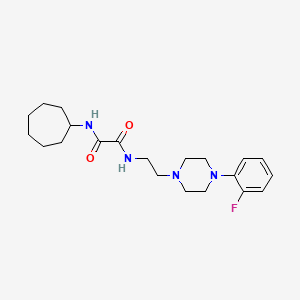
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2546937.png)
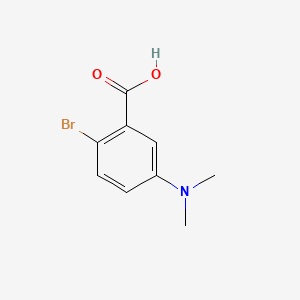
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B2546941.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)
![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)
![N-1,3-benzodioxol-5-yl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2546947.png)
![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)
